molecular formula C39H59N9O9S B3029847 H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH CAS No. 80237-40-7

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH

Cat. No.: B3029847
CAS No.: 80237-40-7
M. Wt: 830.0 g/mol
InChI Key: RYSDYFSOAFUPQC-XDIGFQIYSA-N
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Description

The compound H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, methionine, lysine, and lysineMet-Enkephalin-Lys-Lys and is a naturally occurring, endogenous opioid peptide. This compound is known for its ability to inhibit tumor growth by binding to opioid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, phenylalanine, methionine, lysine, and lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH involves binding to opioid receptors, which are G-protein-coupled receptors. Upon binding, the peptide activates intracellular signaling pathways that lead to various physiological effects, including pain relief and inhibition of tumor growth. The molecular targets include the mu, delta, and kappa opioid receptors .

Comparison with Similar Compounds

H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH: can be compared with other opioid peptides such as:

The uniqueness of This compound lies in its specific sequence, which confers distinct binding properties and biological activities compared to other opioid peptides .

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H59N9O9S/c1-58-20-17-30(37(54)46-29(11-5-7-18-40)36(53)48-31(39(56)57)12-6-8-19-41)47-38(55)32(22-25-9-3-2-4-10-25)45-34(51)24-43-33(50)23-44-35(52)28(42)21-26-13-15-27(49)16-14-26/h2-4,9-10,13-16,28-32,49H,5-8,11-12,17-24,40-42H2,1H3,(H,43,50)(H,44,52)(H,45,51)(H,46,54)(H,47,55)(H,48,53)(H,56,57)/t28-,29-,30-,31-,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSDYFSOAFUPQC-XDIGFQIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H59N9O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724221
Record name L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80237-40-7
Record name L-Tyrosylglycylglycyl-L-phenylalanyl-L-methionyl-L-lysyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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